molecular formula C18H21N3OS B12241207 N-[1-(4-phenyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(4-phenyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12241207
M. Wt: 327.4 g/mol
InChI Key: JSCMNEHHELDCIA-UHFFFAOYSA-N
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Description

N-[1-(4-phenyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-phenyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring can be formed via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Cyclopropane Carboxamide Group Addition: The cyclopropane carboxamide group can be introduced through the reaction of cyclopropanecarboxylic acid with amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopropane carboxamide, converting it to an alcohol.

    Substitution: The aromatic ring in the thiazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(4-phenyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-phenyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also induce oxidative stress in microbial cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenyl-1,3-thiazol-2-yl)heptanamide
  • N-(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
  • N-(1,1,1,2,3,3,3-heptafluoro-2-propanyl)-N-(4-phenyl-1,3-thiazol-2-yl)ethanesulfonamide

Uniqueness

N-[1-(4-phenyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which imparts specific steric and electronic properties. This makes it distinct from other thiazole derivatives and potentially more effective in certain applications.

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-[1-(4-phenyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C18H21N3OS/c22-17(14-8-9-14)19-15-7-4-10-21(11-15)18-20-16(12-23-18)13-5-2-1-3-6-13/h1-3,5-6,12,14-15H,4,7-11H2,(H,19,22)

InChI Key

JSCMNEHHELDCIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=CS2)C3=CC=CC=C3)NC(=O)C4CC4

Origin of Product

United States

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